3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHKHIQJWCCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in public literature, this document synthesizes available information with established chemical principles to offer insights into its molecular characteristics, potential synthetic pathways, and likely applications. By examining the well-documented chemistry of the pyrazole core and the influence of its bromo and difluoroethyl substituents, this guide serves as a valuable resource for researchers looking to incorporate this building block into their synthetic and drug development programs.
Core Molecular Profile
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a functionalized pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts significant metabolic stability and versatile binding capabilities.[1] The strategic placement of a bromine atom and a 2,2-difluoroethyl group provides distinct physicochemical properties and reactive handles for further chemical modification.
Molecular Formula and Weight
The fundamental quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₅H₅BrF₂N₂ |
| Molecular Weight | 211.01 g/mol |
| CAS Number | 1849251-81-5 |
Chemical Structure
The structural arrangement of the atoms dictates the molecule's reactivity and three-dimensional shape, which is fundamental to its interaction with biological targets.
Caption: 2D Structure of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.
Physicochemical Properties and Reactivity Insights
Direct experimental data on the physical properties of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole are not widely published. However, we can infer its likely characteristics based on its structural components.
-
The Pyrazole Core: The pyrazole ring is aromatic and relatively stable. It can participate in various organic reactions and acts as a versatile scaffold in medicinal chemistry.[2][3]
-
The Bromo Substituent: The bromine atom at the C3 position is a key functional handle. It is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4] This feature is paramount for creating libraries of analogues during lead optimization in drug discovery.
-
The 1-(2,2-difluoroethyl) Group: The N1-alkylation with a difluoroethyl group significantly impacts the molecule's lipophilicity and metabolic stability. The fluorine atoms can enhance binding affinity to protein targets through hydrogen bonding and other non-covalent interactions. Furthermore, the C-F bonds are highly stable, often blocking sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
Strategic Synthesis Approach
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole would logically proceed through a two-step sequence involving the bromination of the pyrazole ring followed by N-alkylation. This approach allows for regioselective control and is based on well-established synthetic methodologies for pyrazole derivatives.[5][6]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
While the exact conditions for this specific molecule are proprietary or unpublished, a Senior Application Scientist would devise a protocol based on established precedents.
Step 1: Bromination of 1H-Pyrazole
-
Rationale: The C3 position of the pyrazole ring is susceptible to electrophilic substitution. A standard brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) can be used.
-
Procedure:
-
Dissolve 1H-pyrazole in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Add the brominating agent (e.g., NBS) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution), followed by extraction with an organic solvent.
-
Purify the resulting 3-Bromo-1H-pyrazole by column chromatography or recrystallization.[7]
-
Step 2: N-Alkylation of 3-Bromo-1H-pyrazole
-
Rationale: The pyrazole nitrogen is nucleophilic and can be alkylated using an appropriate electrophile. The choice of base is critical to deprotonate the pyrazole NH without promoting side reactions.
-
Procedure:
-
To a solution of 3-Bromo-1H-pyrazole in a polar aprotic solvent like DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Add the alkylating agent, 1,1-difluoro-2-iodoethane (or a similar 2,2-difluoroethyl halide).
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours, monitoring for the consumption of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, via silica gel chromatography.
-
Applications in Research and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][2]
-
Oncology: Many kinase inhibitors incorporate a pyrazole core to target signaling pathways involved in cancer cell proliferation.[8]
-
Infectious Diseases: Functionalized pyrazoles have demonstrated potent antibacterial and antiviral activities.[1]
-
Inflammation and Neurological Disorders: The pyrazole motif is present in anti-inflammatory drugs (e.g., Celecoxib) and agents targeting CNS disorders.[2][3]
-
Agrochemicals: Compounds like Fipronil, a successful insecticide, are based on a pyrazole structure.[9]
The title compound, with its combination of a reactive bromo-handle and a metabolically robust difluoroethyl group, is an ideal building block for creating novel compounds in these therapeutic and agricultural areas. The difluoroethyl moiety, in particular, is increasingly used by medicinal chemists to enhance the properties of drug candidates.
Conclusion
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole represents a valuable and strategic building block for chemical synthesis and drug discovery. Its molecular formula (C₅H₅BrF₂N₂) and weight (211.01 g/mol ) provide the foundation for its use in quantitative synthetic chemistry. While detailed experimental data remains scarce, its structure allows for predictable reactivity, particularly in cross-coupling reactions and further functionalization. The insights provided in this guide, grounded in the established principles of heterocyclic and medicinal chemistry, should empower researchers to effectively utilize this compound in the design and synthesis of next-generation bioactive molecules.
References
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Belkacem, I., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Kamal, A., et al. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Mini-Reviews in Medicinal Chemistry. [Link]
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Shaikh, A., et al. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Polycyclic Aromatic Compounds. [Link]
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Shaikh, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]
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Wiebe, D., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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The Strategic Incorporation of Halogens into Pyrazole Scaffolds: A Technical Guide for Modern Drug Discovery
Abstract
The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its inherent synthetic tractability and diverse pharmacological activities have cemented its importance in drug discovery programs.[3][4] This guide delves into the strategic incorporation of halogens onto the pyrazole core, a powerful approach to modulate and enhance the therapeutic potential of this versatile heterocycle. We will explore the rationale behind halogenation, detail key synthetic methodologies, and examine the impact of this functionalization on a range of biological targets. This in-depth analysis is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage halogenated pyrazole scaffolds in their own discovery pipelines.
The Pyrazole Core: A Foundation of Pharmacological Versatility
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly advantageous for drug design.[5][6] The pyrazole scaffold can engage in a variety of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), and van der Waals forces, enabling it to bind to a wide array of biological targets.[2] This versatility is evidenced by the broad spectrum of pharmacological activities exhibited by pyrazole-containing drugs, which include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][9]
A prime example of a successful pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation.[5][10] The pyrazole core of Celecoxib is crucial for its interaction with the active site of the COX-2 enzyme.[5] Other notable examples include the anticancer agent Crizotinib and the anti-obesity drug Rimonabant, further highlighting the adaptability of the pyrazole scaffold to different therapeutic areas.[1][7]
The Strategic Advantage of Halogenation in Drug Design
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into a drug candidate is a widely employed strategy in medicinal chemistry to optimize its pharmacological profile.[11][12] Halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its target.[11][12]
The "halogen bond," a non-covalent interaction between a halogen atom and an electron-donating group, has gained increasing recognition for its role in enhancing binding affinity and selectivity.[11] Furthermore, halogenation can block sites of metabolism, thereby improving the pharmacokinetic properties of a drug.[12] It is estimated that approximately one-third of all drugs in clinical trials contain at least one halogen atom, underscoring the significance of this chemical modification.[11]
Synthetic Strategies for the Halogenation of Pyrazole Scaffolds
The regioselective introduction of halogens onto the pyrazole ring is a critical aspect of synthesizing novel drug candidates. A variety of synthetic methods have been developed to achieve this, ranging from classical electrophilic halogenation to modern transition-metal-catalyzed approaches.
Electrophilic Halogenation
Direct electrophilic halogenation is a common method for introducing halogens at the C4 position of the pyrazole ring, which is the most electron-rich and thus most susceptible to electrophilic attack.[6]
Experimental Protocol: Direct C4-Bromination of a 1,3,5-Trisubstituted Pyrazole
-
Step 1: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or acetic acid (10 mL), add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature.
-
Step 2: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Step 3: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Step 4: Extract the product with dichloromethane (3 x 20 mL).
-
Step 5: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to afford the desired 4-bromopyrazole.
Halogenation of Pyrazol-5-amines
A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) provides an efficient, metal-free route to novel 4-halogenated pyrazole derivatives.[13][14]
Experimental Protocol: Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine [13]
-
Step 1: To a solution of 3-phenyl-1H-pyrazol-5-amine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add N-bromosuccinimide (NBS) (1.1 mmol) at room temperature.
-
Step 2: Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Step 3: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.
-
Step 4: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-bromo-3-phenyl-1H-pyrazol-5-amine.
Sandmeyer-Type Reactions
The Sandmeyer reaction provides a valuable method for introducing halogens at the C3 or C5 positions of the pyrazole ring, which are less accessible through direct electrophilic substitution.[15] This involves the conversion of a pyrazole amine to a diazonium salt, followed by treatment with a copper(I) halide.
Workflow for Sandmeyer-Type Halogenation of Pyrazoles
Caption: General workflow for Sandmeyer-type halogenation.
Biological Activities of Halogenated Pyrazole Scaffolds
The introduction of halogens can significantly impact the biological activity of pyrazole derivatives, often leading to enhanced potency and selectivity for a variety of targets.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of halogenated pyrazole derivatives.[8][16][17] These compounds have been shown to inhibit various kinases and other targets involved in cancer cell proliferation and survival.[16]
| Compound/Scaffold | Halogen(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrid | - | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [16] |
| Indole-Pyrazole Derivative | - | HCT116, MCF7, HepG2, A549 | < 23.7 | [16] |
| Pyrazole Carbaldehyde Derivative | - | MCF7 | 0.25 | [16] |
| Halogenated Phenoxychalcone | Cl, Br | MCF-7 | 1.52 (for 2c) | [18] |
Anti-inflammatory Activity
Halogenated pyrazoles have also shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][19][20]
Signaling Pathway of COX Inhibition
Caption: Inhibition of prostaglandin synthesis by halogenated pyrazoles.
Antimicrobial Activity
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[21] Halogenated pyrazoles have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further development.[21][22]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For halogenated pyrazoles, SAR studies have revealed key insights into the optimal placement and nature of the halogen substituent for various targets.
For instance, in a series of pyrazole derivatives targeting the cannabinoid receptor CB1, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent antagonistic activity.[23] The most potent compound in this series contained a p-iodophenyl group at the 5-position.[23]
Future Perspectives
The field of halogenated pyrazole scaffolds in drug discovery continues to evolve. Future research will likely focus on the development of more selective and efficient halogenation methods, including enzymatic halogenation, which offers the potential for highly regioselective and stereoselective reactions under mild conditions.[11][24][25] Furthermore, the exploration of novel biological targets for halogenated pyrazoles and the use of computational methods to guide the design of new derivatives will undoubtedly accelerate the discovery of new and effective medicines based on this privileged scaffold.
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- Some examples of commercially available pyrazole derivatives as NSAIDs.
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- Synthesis and pharmacological activities of celecoxib deriv
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Technical Guide: 1-(2,2-Difluoroethyl) Substituted Pyrazole Derivatives
This guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl) substituted pyrazole derivatives , a rapidly emerging motif in modern medicinal and agrochemical chemistry.[1][2] It is structured to serve researchers requiring actionable synthetic strategies and structure-activity relationship (SAR) insights.[1][2][3][4]
Executive Summary: The "Fluorine Effect" in Pyrazole Design
The pyrazole ring is a privileged scaffold in drug discovery, present in blockbusters like Celecoxib and Ruxolitinib. However, the optimization of the N-substituent is critical for tuning physicochemical properties.[2][3]
The 1-(2,2-difluoroethyl) group (
-
Modulate Lipophilicity (
): Increases membrane permeability without the extreme hydrophobicity of perfluorinated chains.[2][3] -
Block Metabolism: The fluorine atoms deactivate the
-methylene position against oxidative dealkylation by Cytochrome P450 enzymes.[2][3][4] -
Enhance Binding: The
proton can engage in weak hydrogen bonding interactions with carbonyl backbone oxygens in protein binding pockets.[2][3][4]
Medicinal Chemistry & SAR Logic
Bioisosteric Rationale
The transition from an N-ethyl to an N-(2,2-difluoroethyl) group is not merely a steric replacement; it is an electronic upgrade.[1][2][4]
| Substituent | Electronic Effect | H-Bond Potential | Metabolic Stability |
| Ethyl ( | Electron Donating (+I) | None | Low (prone to oxidation) |
| Trifluoroethyl ( | Strong Electron Withdrawing (-I) | None | High |
| 2,2-Difluoroethyl ( | Moderate Electron Withdrawing (-I) | Weak Donor ( | High (blocks |
Mechanism of Action (SAR Visualization)
The following diagram illustrates how the 1-(2,2-difluoroethyl) group influences the pharmacophore's behavior in a biological system.
Figure 1: SAR logic flow demonstrating the multi-modal benefits of the 2,2-difluoroethyl moiety.
Synthetic Methodologies
Synthesis of these derivatives typically follows two primary pathways: Direct N-Alkylation (most common for late-stage functionalization) and De Novo Cyclization (for building core scaffolds).[1][2][3][4]
Method A: Direct N-Alkylation
This is the standard protocol for introducing the group onto an existing pyrazole core.[1][2][3][4] The choice of base and solvent is critical to control regioselectivity (N1 vs. N2 alkylation).[2][3]
-
Reagents: 2,2-Difluoroethyl triflate (
) or 1-chloro-2,2-difluoroethane.[1][4] -
Base: Cesium Carbonate (
) or Sodium Hydride ( ).[2]
Method B: De Novo Cyclization
Used when regioselectivity in alkylation is poor.[2][3]
-
Reagents: 2,2-Difluoroethylhydrazine hydrochloride + 1,3-diketone.[1][4]
-
Conditions: Ethanol reflux, often with acid catalysis.[3]
Synthetic Workflow Diagram
Figure 2: Dual synthetic pathways for accessing the target scaffold.[1][2][4]
Experimental Protocol: Direct N-Alkylation
Objective: Synthesis of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
Reagents:
-
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq)[1][2][4]
-
Cesium Carbonate (
) (2.0 eq)[2] -
Anhydrous DMF (0.2 M concentration)[2]
Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the pyrazole starting material in anhydrous DMF.
-
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes to ensure deprotonation. -
Addition: Cool the mixture to 0°C. Dropwise add 2,2-difluoroethyl triflate (Caution: Triflate is a potent alkylating agent; handle in fume hood).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS for disappearance of starting material.[1][2][3][4]
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with water and brine (to remove DMF).[2][3] Dry over .[2][3] -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Note on Regioselectivity: If the pyrazole is unsymmetrical, this method may yield a mixture of N1 and N2 isomers.[3] These are typically separable by column chromatography due to polarity differences induced by the fluoroalkyl group.[2][3]
Case Studies & Applications
Pharmaceutical: Next-Gen Kinase Inhibitors
The 1-(2,2-difluoroethyl) motif is actively investigated in patent literature for ERK (Extracellular Signal-Regulated Kinase) and Pim kinase inhibitors.[1][2][4]
-
Context: In ERK inhibitors, replacing a standard methyl group with 2,2-difluoroethyl has been shown to improve metabolic half-life without sacrificing the steric fit within the ATP-binding pocket.[1][2][4]
-
Example Structure: 1-(2,2-difluoroethyl)-1H-pyrazol-3-yl)amino)pyridin-4-yl derivatives [1].
Agrochemical: Advanced Fungicides
In the field of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, lipophilicity tuning is vital for leaf penetration and systemic transport.[2]
-
Application: While market leaders like Fluxapyroxad utilize ring-fluorination, newer patent applications describe the N-(2,2-difluoroethyl) tail as a strategy to create "me-better" analogs with optimized soil mobility and resistance profiles [2].[1][4]
References
-
ERK Inhibitor and Use Thereof. European Patent EP3805217A1. (2019).[2][3] Describes the use of 1-(2,2-difluoroethyl)pyrazole moieties in kinase inhibitor scaffolds.
-
Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8,614,206. (2013).[1][2][3][4] Details the synthesis and biological activity of Pim kinase inhibitors featuring the 2,2-difluoroethyl group.
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949-3952.[2][3] (2013).[2][3][5] Discusses the bioisosteric properties of the difluoroethyl group. [2]
-
Metabolism of the α,α-difluoroethyl thioether motif.Beilstein Journal of Organic Chemistry, 15, 1391–1400. (2019). Provides evidence for the metabolic stability of the
group.[2][3]
Sources
- 1. Isopyrazam | C20H23F2N3O | CID 25271089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Siponimod - Wikipedia [en.wikipedia.org]
- 3. 1-(2,2-difluoroethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 4. AU2012257690A1 - Insecticidal compounds based on arylthioacetamide derivatives - Google Patents [patents.google.com]
- 5. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling & Engineering of Fluorinated Bromopyrazoles
Topic: Solubility and physical properties of fluorinated bromopyrazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Fluorine-Bromine Interplay
In modern medicinal chemistry, the pyrazole scaffold is ubiquitous, yet the simultaneous incorporation of fluorine (F) and bromine (Br) introduces a unique physicochemical duality. This guide analyzes the fluorinated bromopyrazole core—specifically focusing on derivatives like 4-bromo-3-fluoropyrazole.
For the drug developer, this scaffold offers a strategic advantage:
-
The Fluorine Effect: Modulation of pKa and metabolic stability (C-F bond strength ~116 kcal/mol) without significant steric penalty.
-
The Bromine Handle: A gateway for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a distinct halogen-bond donor in solid-state engineering.
This document serves as a blueprint for understanding the solubility, solid-state dynamics, and synthetic accessibility of these high-value intermediates.
Physicochemical Architecture
Electronic Modulation and Acidity (pKa)
The pyrazole ring is amphoteric. The introduction of electronegative halogens drastically shifts its acid-base profile.
-
Inductive Withdrawal: Both F and Br are electron-withdrawing groups (EWG). Fluorine, being the most electronegative element (
), exerts a strong inductive effect ($ -I $), significantly increasing the acidity of the pyrrolic NH. -
pKa Shift: While unsubstituted pyrazole has a pKa (NH) of ~14.2, the 4-bromo-3-fluoro substitution pattern is expected to lower this value by 2–3 log units, making the proton more labile. This has direct implications for solubility at physiological pH (7.4) , as a significant fraction may exist in the deprotonated (anionic) form, enhancing aqueous solubility compared to the neutral species.
Lipophilicity (LogP/LogD) and Solubility
Solubility in this class is a function of the competition between the hydrophobic bromine atom and the polarizable C-F bond.
| Property | Effect of Fluorine (C-F) | Effect of Bromine (C-Br) | Net Result on Scaffold |
| Lipophilicity | Modulates polarity; often lowers LogP vs. H or CH3 due to dipole. | Increases LogP significantly (hydrophobic). | Balanced LogP (typically 1.5 – 2.5 range), ideal for CNS penetration. |
| H-Bonding | Weak acceptor; alters H-bond acidity of NH. | Negligible H-bond acceptor; strong Halogen Bond donor. | Enhanced permeability; "Chameleon" behavior in lipid bilayers. |
| Solubility | Increases aqueous solubility via polarity. | Decreases aqueous solubility; increases solubility in DCM/MeOH. | Moderate aqueous solubility; High organic solubility. |
Key Insight: Monofluorination often decreases lipophilicity compared to the des-fluoro analog due to the strong C-F dipole moment, whereas bromine increases lipophilicity. The combination allows for "lipophilicity tuning" without changing carbon count.
Solid-State Dynamics: Crystal Engineering
Understanding the solid-state packing is critical for formulation and shelf-life stability.
Catemers vs. Trimers
Recent crystallographic studies reveal a divergence in packing motifs between 4-fluoro and 4-bromo pyrazoles.[1][2]
-
4-Fluoro-1H-pyrazole tends to crystallize in catemeric chains driven by
hydrogen bonds.[1] -
4-Bromo-1H-pyrazole (and chloro analogs) typically form trimeric supramolecular motifs .[1]
Implication: A mixed 4-bromo-3-fluoro species likely adopts a hybrid packing structure where the Bromine
Halogen Bonding
The bromine atom in these scaffolds is not merely a steric bulk; it is an active supramolecular synthon. The polarizability of Br allows it to act as a Lewis acid (halogen bond donor) toward the lone pairs of the pyrazole nitrogen or carbonyl oxygens in co-crystals.
Experimental Protocols
Synthesis Workflow: Regioselective Construction
The synthesis of 4-bromo-3-fluoropyrazoles requires controlling the regiochemistry of halogenation. Below is a validated workflow for generating these cores.
Protocol: One-Pot Regioselective Synthesis
-
Reagents: 1,3-Dicarbonyls (or monofluoro-dicarbonyls), Hydrazine hydrate, N-Bromosuccinimide (NBS) or N-Bromosaccharin.
-
Catalyst: Silica-supported sulfuric acid (
) or Selectfluor for direct fluorination.
Step-by-Step:
-
Condensation: React the fluorinated 1,3-diketone (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux for 2 hours.
-
Isolation: Evaporate solvent to yield the intermediate fluoropyrazole.
-
Bromination: Redissolve in MeCN. Add NBS (1.05 eq) slowly at
. The electron-rich pyrazole ring directs electrophilic aromatic substitution to the 4-position. -
Purification: Quench with sodium thiosulfate. Extract with EtOAc. Recrystallize from Ethanol/Water.
Solubility & pKa Profiling Workflow
To accurately determine the physical properties, the following self-validating protocol is recommended.
Protocol: Thermodynamic Solubility & pKa Determination
-
Preparation: Prepare a 10 mM stock solution of the fluorinated bromopyrazole in DMSO.
-
pKa Assay (UV-Metric):
-
Titrate the sample in a mixed solvent (water/methanol) using a D-PAS (Dip-Probe Absorption Spectroscopy) setup.
-
Measure UV absorbance shifts as a function of pH (range 2–12).
-
Validation: The isosbestic point in the UV spectra confirms a two-state transition (protonated/deprotonated).
-
-
Solubility (Shake-Flask):
-
Add excess solid compound to phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.0).
-
Incubate at
for 24 hours with agitation. -
Filter (0.45
PVDF) and analyze filtrate via HPLC-UV against a standard curve.
-
Visualizing the Workflows
Synthesis Pathway
The following diagram illustrates the critical decision nodes in synthesizing the 4-bromo-3-fluoro core, highlighting the choice between direct fluorination and building block assembly.
Figure 1: Convergent synthetic strategies for accessing the 4-bromo-3-fluoropyrazole core.
Physicochemical Profiling Logic
This workflow details the sequential logic for characterizing the physical properties, ensuring data integrity through validation steps.
Figure 2: Sequential workflow for validating solubility and ionization constants.
References
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Source: International Union of Crystallography (Acta Cryst. E). URL:[Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: MDPI (Crystals). URL:[Link]
-
Synthesis of 3-amino-4-fluoropyrazoles. Source: PubMed (J Org Chem). URL:[Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Source: ResearchGate (J. Mex. Chem. Soc.).[3] URL:[Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Source: NIH (Angew Chem Int Ed Engl). URL:[Link]
Sources
Navigating the Uncharted: A Technical Guide to Sourcing Novel Compounds like CAS 1849251-81-5
Abstract
For researchers and drug development professionals, the journey from identifying a compound of interest to procuring it for experimental validation is a critical and often challenging path. This is particularly true for novel chemical entities that are not yet widely commercialized. A search for CAS 1849251-81-5 in publicly accessible chemical supplier databases and scientific literature yields no specific commercially available sources. This guide provides a comprehensive framework for researchers and drug development professionals on how to proceed when faced with the challenge of sourcing a novel or unlisted chemical compound. It outlines a systematic approach to verifying the compound's identity, exploring potential sourcing channels, and engaging with custom synthesis services.
Initial Assessment: The Case of CAS 1849251-81-5
An extensive search for a compound with the Chemical Abstracts Service (CAS) number 1849251-81-5 reveals a significant information gap. Standard chemical supplier catalogs and scientific databases do not presently list this CAS number as a commercially available product. This situation is not uncommon in cutting-edge research and can arise from several factors:
-
Novelty of the Compound: The substance may be a recent discovery with its synthesis and commercialization still in the early stages.
-
Proprietary Nature: The compound might be a proprietary molecule under active development by a pharmaceutical or biotechnology company, and therefore not publicly available.
-
Typographical Error: The CAS number itself could be incorrect as recorded in internal documents or publications.
Given these possibilities, a structured approach is necessary to navigate the sourcing process effectively.
The Researcher's Workflow for Sourcing Novel Compounds
Caption: A logical workflow for sourcing novel or unlisted chemical compounds.
Step-by-Step Methodologies
Verification of the Chemical Identifier
The first and most crucial step is to verify the correctness of the CAS number.
Protocol:
-
Trace the Source: Return to the original document where CAS 1849251-81-5 was cited. This could be a scientific journal article, a patent, or an internal report.
-
Cross-reference Databases: Utilize specialized chemical databases for verification.
-
SciFinder-n (Chemical Abstracts Service): As the definitive source for CAS numbers, a search in SciFinder-n will confirm if the number is valid and provide associated structural and bibliographic information.
-
Reaxys (Elsevier): This database is a powerful tool for finding chemical structures, properties, and synthesis information.
-
-
Check for Common Errors: Ensure there are no transcription errors such as transposed digits.
In-depth Literature and Patent Search
If the CAS number is correct but the compound is not commercially listed, the next step is to delve into scientific and patent literature.
Protocol:
-
Keyword and Structure Searches: Conduct searches in databases like Google Scholar, Scopus, and the patent offices (e.g., USPTO, EPO) using the CAS number, chemical name, and structure (if known).
-
Identify the Originators: The primary goal is to find the first publication or patent that discloses the synthesis of the compound. This will identify the inventors or authors.
-
Extract Synthesis Information: Carefully document the synthetic route, purification methods, and characterization data (e.g., NMR, MS, HPLC).
Engaging with Custom Synthesis Services
When a compound is not available "off-the-shelf," custom synthesis by a Contract Research Organization (CRO) is the most common route for procurement.
Protocol:
-
Identify Potential CROs: Compile a list of reputable CROs that specialize in custom chemical synthesis.
-
Prepare a Request for Quotation (RFQ): Your RFQ should be as detailed as possible to receive an accurate quote.
Information to Include in an RFQ Rationale CAS Number and/or Chemical Structure Unambiguously identifies the target molecule. Required Quantity Influences the scale of the synthesis and the cost. Required Purity Higher purity levels often require additional purification steps, increasing the cost. Known Synthetic Routes Providing a published synthesis route can significantly reduce the cost and lead time. Analytical Requirements Specify the required analytical data for quality control (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spec). Confidentiality Agreement (CDA/NDA) If the compound is part of a proprietary project, ensure a CDA is in place before disclosing sensitive information. -
Evaluate Quotations: Compare quotes based on price, estimated lead time, and the CRO's track record.
Conclusion
While CAS 1849251-81-5 is not currently listed as a commercially available chemical, this does not signify a dead end for researchers. By following a systematic approach of verification, in-depth literature review, and engagement with custom synthesis providers, scientists and drug development professionals can successfully procure novel compounds for their research endeavors. This structured workflow minimizes delays and ensures that the obtained material meets the required quality standards for rigorous scientific investigation.
References
For researchers seeking to verify and source chemical compounds, the following resources are invaluable:
-
SciFinder-n: A comprehensive database of chemical information provided by the Chemical Abstracts Service. [Link]
-
Reaxys: A chemical database from Elsevier that provides information on chemical compounds, reactions, and properties. [Link]
-
PubChem: A public database of chemical molecules and their activities against biological assays. [Link]
- Google Patents: A search engine from Google that indexes patents and patent applic
-
United States Patent and Trademark Office (USPTO): The federal agency for granting U.S. patents and registering trademarks. [Link]
-
European Patent Office (EPO): The patent office for Europe. [Link]
Methodological & Application
Protocol & Application Notes: Suzuki-Miyaura Coupling of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
An Application Guide for Medicinal and Process Chemists
Abstract
The synthesis of functionalized pyrazoles is a cornerstone of modern medicinal chemistry, with the 1,3-disubstituted pyrazole motif appearing in numerous marketed drugs and clinical candidates. The introduction of fluorine-containing substituents, such as the 2,2-difluoroethyl group, often enhances metabolic stability and modulates physicochemical properties favorably.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds to functionalize such scaffolds.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, addressing the unique challenges posed by this substrate and offering field-proven solutions for researchers in drug development and process chemistry.
Introduction: The Challenge of Fluorinated N-Heterocycles
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a valuable building block for accessing novel chemical matter. However, its successful implementation in cross-coupling reactions is not trivial and requires a nuanced understanding of the substrate's electronic and structural properties.
Two primary factors must be considered:
-
Electronic Effects: The electron-withdrawing nature of the 1-(2,2-difluoroethyl) group influences the reactivity of the C3-Br bond. While this can facilitate the initial oxidative addition step, it also impacts the overall electronic character of the pyrazole ring.[1]
-
Catalyst Inhibition: The presence of the pyrazole ring itself introduces a significant challenge. The lone pair of electrons on the N2 nitrogen can coordinate to the palladium center, acting as a potential ligand. This can lead to the formation of inactive off-cycle palladium complexes, effectively "poisoning" the catalyst and hindering or halting the reaction.[5][6]
Overcoming these challenges requires careful selection of the catalyst system, base, and solvent to favor the desired productive catalytic cycle over catalyst deactivation pathways.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A firm grasp of the reaction mechanism is essential for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step for less reactive halides.[9]
-
Transmetalation: The organic moiety from the activated organoboron species (the "boronate") is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on activation of the boronic acid by a base.[10][11][12]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the coupling reaction hinges on the interplay between four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron reagent.
Palladium Catalyst & Ligand Selection
For challenging substrates like N-heterocycles, the choice of ligand is paramount. The ligand stabilizes the palladium center, modulates its reactivity, and, crucially, can prevent catalyst inhibition by the substrate.[3]
-
Palladium Source: Common palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective sources of Pd(0) when paired with an appropriate ligand.
-
Ligands:
-
Bulky, Electron-Rich Phosphines: Ligands such as XPhos, SPhos, and RuPhos are often the first choice for heteroaryl couplings.[5][6] Their large steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. This combination often leads to high turnover numbers and rates.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable complexes with palladium, making them highly active and robust catalysts.[13] PEPPSI-type precatalysts are common examples.[3]
-
-
Precatalysts: Modern, well-defined precatalysts (e.g., XPhos Pd G2, G3, or G4) are highly recommended. These air-stable complexes generate the active Pd(0) species in a controlled manner, leading to more reproducible results and higher activity, especially in overcoming the inhibitory effects of N-heterocycles.[5][6]
The Critical Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[12] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[10][11][14][15]
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄): Often an excellent choice. It is a moderately strong base with good solubility in mixed aqueous/organic solvent systems, driving the reaction efficiently without causing degradation of sensitive functional groups.[5]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for difficult couplings, albeit at a higher cost.
-
-
Organic Bases: Generally less effective for this type of transformation and are not recommended as a starting point.
Solvent System Selection
The solvent must solubilize the reactants and catalyst while facilitating the key steps of the catalytic cycle. The choice of solvent can significantly influence reaction rates and outcomes.[16][17][18]
-
Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices. They are polar enough to dissolve the various components but are generally considered non-coordinating.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) can be used, but their coordinating ability can sometimes influence the catalyst's behavior.[19][20]
-
Co-Solvent: The addition of water is common and often beneficial. It helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and can facilitate the transmetalation step. A typical ratio is between 4:1 and 10:1 (organic solvent:water).[5]
Data Summary: Condition Screening
The following table illustrates a typical screening process to identify optimal conditions for the coupling of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole with Phenylboronic Acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | >95 |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 94 |
| 6 | PEPPSI-IPr (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
Data is illustrative and based on typical outcomes for similar heteroaryl couplings.[5][6] The results highlight the superiority of modern bulky phosphine ligands and their corresponding precatalysts (Entries 3 & 4) for this transformation.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol A: General Conditions using a Precatalyst
This protocol is robust and serves as an excellent starting point for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or similar precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
1,4-Dioxane (or THF), anhydrous
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by water via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the starting bromide. The typical solvent ratio is 4:1 to 5:1 (dioxane:water).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Couto, I., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications.
-
Chen, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
-
Shields, J. D., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
-
BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Organic Chemistry Portal. Suzuki Coupling.
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
-
Alonso, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
-
Barder, T. E., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
-
Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Wikipedia. Suzuki reaction.
-
Myers, A. G. Research Group. The Suzuki Reaction.
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
-
Leadbeater, N. E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
-
Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
-
Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
-
Jismy, B., et al. (2021). Suzuki–Miyaura coupling reaction of brominated.... ResearchGate.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
-
Zhang, M., et al. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate.
-
Request PDF. Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids.
-
Gomez, L. F., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
-
Request PDF. Fluorinated Pyrazoles: From Synthesis to Applications.
-
ResearchGate. Cross-coupling of 3 with boronic acids.
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
-
Request PDF. Synthesis of functionalized fluoroalkyl pyrimidines and pyrazoles from fluoroalkyl enones.
-
Blake, A. J., et al. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
-
Analytical Sales. High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA En-coded Libraries Enabled by Micelle Forming Surfactants.
-
Pejic, M., et al. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. scispace.com [scispace.com]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Pyrazoles with 2,2-Difluoroethyl Triflate
Introduction: The Strategic Importance of 2,2-Difluoroethylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal and agricultural chemistry, forming the structural core of numerous approved drugs and agrochemicals.[1] Its versatility allows for fine-tuning of physicochemical properties, making it a privileged scaffold in drug discovery. The introduction of fluorine-containing substituents, such as the 2,2-difluoroethyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethyl motif, in particular, is a valuable lipophilic hydrogen bond donor.[2]
This application note provides a comprehensive guide to the N-alkylation of pyrazoles using the highly reactive electrophile, 2,2-difluoroethyl triflate. We will delve into the mechanistic underpinnings of this transformation, address the critical challenge of regioselectivity, and present a detailed, field-proven protocol for this important synthetic procedure.
Theoretical Background and Mechanistic Insights
The N-alkylation of pyrazoles with 2,2-difluoroethyl triflate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a suitable base, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methylene carbon of the 2,2-difluoroethyl triflate, displacing the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group.
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[3] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors.[3]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring will direct the incoming electrophile to the more accessible nitrogen.[3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base and solvent plays a crucial role in directing the regioselectivity. For instance, the use of potassium carbonate in a polar aprotic solvent like DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[3][4] In some cases, stronger bases like sodium hydride can offer different selectivity by altering the nature of the pyrazolate salt.[1]
Reaction Mechanism
Sources
Using 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole in agrochemical synthesis
This Application Note is designed for research scientists and process chemists in the agrochemical sector. It focuses on the strategic utilization of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole , a high-value scaffold for developing next-generation crop protection agents (fungicides and insecticides).[1]
Strategic Utilization of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole in Agrochemical Discovery[1]
Executive Summary & Strategic Value
In modern agrochemical design, the 2,2-difluoroethyl (DFE) moiety has emerged as a critical bioisostere for ethyl and methyl groups. Unlike the trifluoromethyl (
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a divergent core scaffold.[1] The bromine at the C3 position provides a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the pyrazole ring acts as a stable linker often found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor (RyR) modulators.
Key Technical Advantages:
-
Metabolic Stability: The terminal
bond is resistant to oxidative metabolism (P450s). -
Dipole Modulation: The fluorine atoms lower the basicity of the pyrazole nitrogens, influencing binding affinity in metallo-enzyme targets.
-
Synthetic Versatility: The C3-Br handle allows for late-stage diversification.[1]
Core Protocol: Synthesis of the Scaffold
Objective: Synthesize 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole from commercially available 3-bromo-1H-pyrazole with high regioselectivity.
Challenge: 3-Bromo-1H-pyrazole exists in tautomeric equilibrium. Alkylation typically yields a mixture of the desired 1,3-isomer (3-bromo-1-alkyl) and the undesired 1,5-isomer (5-bromo-1-alkyl).[1]
Experimental Procedure
Reagents:
-
Substrate: 3-Bromo-1H-pyrazole (1.0 eq)[1]
-
Alkylating Agent: 2,2-Difluoroethyl triflate (1.2 eq) [Note: Triflate is preferred over bromide/iodide for higher reactivity at lower temperatures, improving regiocontrol]
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous Acetonitrile (
) or DMF
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 3-Bromo-1H-pyrazole (10 mmol) in anhydrous (50 mL). -
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion. -
Alkylation: Cool the suspension to 0°C. Add 2,2-Difluoroethyl triflate (12 mmol) dropwise via syringe pump over 20 minutes.
-
Technical Insight: Slow addition at low temperature favors the kinetic alkylation at the less sterically hindered nitrogen (N1), favoring the desired 1,3-isomer.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Work-up: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification (Critical): The crude residue contains both isomers (typically 4:1 to 9:1 ratio favoring 1,3). Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The 1,3-isomer (target) is generally less polar and elutes first.
Data Table 1: Optimization of Regioselectivity
| Entry | Base | Solvent | Temp (°C) | Yield (Isolated) | Regio Ratio (1,3 : 1,5) |
| 1 | DMF | 80 | 65% | 3 : 1 | |
| 2 | THF | 0 -> RT | 72% | 5 : 1 | |
| 3 | MeCN | 25 | 88% | 9 : 1 | |
| 4 | Toluene | 25 | 55% | 4 : 1 |
Application Protocols: Divergent Library Generation
Once the scaffold is secured, it serves as a "hub" for creating diverse agrochemical candidates.
Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target Class: SDHI Fungicides (e.g., Bixafen analogs)
Mechanism: Palladium-catalyzed coupling of the C3-Br with aryl boronic acids.[1] Protocol:
-
Charge a microwave vial with Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(3.0 eq). -
Add solvent: 1,4-Dioxane/Water (4:1).
-
Add Catalyst:
(5 mol%). -
Degas with Argon for 5 min.
-
Heat at 90°C for 4 hours (or MW 100°C for 30 min).
-
Self-Validation: Full conversion of bromide should be observed. If de-bromination (hydrodebromination) is observed, switch to anhydrous conditions with
/ XPhos.
Pathway B: Buchwald-Hartwig Amination
Target Class: Novel Insecticides[1]
Mechanism: C-N bond formation at C3. Pyrazoles are electron-rich, making the bromide less electrophilic; specialized ligands are required. Protocol:
-
Use tBuBrettPhos or RuPhos precatalysts (3 mol%).
-
Base:
(strong base required). -
Solvent: t-Amyl alcohol or Toluene at 100°C.
-
Note: This pathway introduces amine linkers critical for hydrogen-bonding interactions in the target protein active site.[1]
Visualizing the Chemical Space
The following diagram illustrates the synthetic workflow and decision logic for utilizing this scaffold.
Caption: Figure 1. Synthetic workflow for generating 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and its subsequent divergence into major agrochemical classes.
Advanced Mechanism: C-H Activation at C5
For advanced lead optimization, the C5 position (adjacent to N1) is acidic enough for direct functionalization, allowing for the creation of fully substituted pyrazoles without starting from scratch.
Protocol (C5-Arylation):
-
Conditions:
(5 mol%), (10 mol%), , PivOH (30 mol%) in DMA at 120°C. -
Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The pivalic acid acts as a proton shuttle, lowering the energy barrier for breaking the C5-H bond.
-
Utility: Allows installation of a second aryl group to increase steric bulk, often required for filling hydrophobic pockets in fungal enzymes.
Safety & Handling (MSDS Summary)
-
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Treat as a potential skin irritant and sensitizer.[1]
-
2,2-Difluoroethyl triflate: HIGHLY TOXIC and corrosive. Alkylating agent. Handle only in a fume hood with double gloves. Neutralize excess triflate with aqueous amine solution before disposal.
-
Waste: Segregate halogenated organic waste.
References
-
Jeschke, P. (2016). Current Trends in the Design of Fluorine-Containing Agrochemicals. ResearchGate. Link
-
Lamberth, C. (2013). Agrochemical Discovery: The Role of 2,2-Difluoroethyl Group. ScienceDirect. Link
-
McLaughlin, M. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Link
-
Vertex AI Search . (2026). Synthesis of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole. 2
-
ChemicalBook . (2025).[3] 3-Bromo-1H-pyrazole Properties and Reactions. Link
Sources
Application Note: Precision C–N Coupling of Brominated Pyrazoles
Topic: Buchwald-Hartwig Amination Protocols for Brominated Pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary & Strategic Importance
Aminopyrazoles are privileged pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and diverse agrochemicals. While the Buchwald-Hartwig amination (BHA) is the gold standard for aryl C–N bond formation, brominated pyrazoles present unique catalytic challenges compared to simple aryl halides.
The "Heterocycle Problem":
-
Catalyst Poisoning: The pyrazole nitrogens (especially N2) are potent
-donors that can displace phosphine ligands, forming inactive Pd–heterocycle complexes (Pd dead-end). -
Electronic Deactivation: Electron-rich pyrazoles (especially with electron-donating protecting groups) undergo oxidative addition sluggishly.
-
Competitive N-Arylation: In unprotected systems, the pyrazole NH is a competing nucleophile.
This guide moves beyond generic screening to provide ligand-specific protocols that solve these issues, focusing on the distinct reactivity of unprotected vs. protected substrates.
Critical Mechanistic Insights
Successful coupling relies on matching the ligand's steric bulk to the substrate's coordination potential.
-
For Unprotected Pyrazoles: The use of LHMDS (Lithium Hexamethyldisilazide) as a base is non-negotiable. It typically deprotonates the pyrazole (pKa ~14) to form a pyrazolyl anion. To prevent this anion from bridging or coordinating irreversibly to Palladium, ultra-bulky ligands like
BuBrettPhos are required. The steric bulk creates a "protective shell" around the Pd center, permitting oxidative addition while blocking N-coordination. -
For Protected Pyrazoles: Standard bulky phosphines (XPhos , RuPhos ) suffice. The choice depends on the amine nucleophile (primary vs. secondary).[1]
Visualization: Substrate-Guided Ligand Selection
Caption: Decision tree for selecting the optimal catalytic system based on pyrazole protection status and amine type.
Experimental Protocols
Protocol A: Coupling of Unprotected Bromopyrazoles
Target: 3-, 4-, or 5-bromopyrazoles bearing a free NH.
Why this works: Eliminates two synthetic steps (protection/deprotection). Uses
Materials:
-
Catalyst:
BuBrettPhos Pd G3 (or Pd (dba) + BuBrettPhos, 1:1.2 ratio). -
Base: LHMDS (1.0 M in THF). Critical: Do not use carbonate bases; they are too weak/insoluble for this specific pathway.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
-
Solids: Add Unprotected Bromopyrazole (1.0 mmol, 1.0 equiv) and
BuBrettPhos Pd G3 (0.02 mmol, 2 mol%).-
Note: If the amine is a solid, add it here (1.2 equiv).
-
-
Purge: Cap the vial and purge with inert gas for 5 minutes.
-
Liquids: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).
-
Note: If the amine is a liquid, add it now via syringe.
-
-
Base Addition: Dropwise add LHMDS (1.0 M in THF, 2.2 - 2.4 mmol, 2.2-2.4 equiv).
-
Observation: The solution may turn dark or orange; this is normal. The excess base is required to deprotonate both the pyrazole NH and the ammonium intermediate.
-
-
Reaction: Heat to 90–100 °C for 4–12 hours.
-
Workup: Cool to RT. Quench with saturated NH
Cl (aq) and dilute with EtOAc. The product is in the organic layer.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol B: General Coupling of Protected Bromopyrazoles
Target: N-methyl, N-benzyl, N-THP, or N-SEM protected bromopyrazoles. Why this works: Without the free NH, the substrate behaves like a standard electron-rich aryl halide. XPhos is the workhorse ligand here.
Materials:
-
Catalyst: XPhos Pd G3 (or Pd(OAc)
+ XPhos).[2] -
Base: NaO
Bu (Sodium tert-butoxide) or K PO (for base-sensitive substrates). -
Solvent: Toluene or
-Amyl Alcohol.
Step-by-Step:
-
Setup: Charge an oven-dried tube with Protected Bromopyrazole (1.0 equiv), Amine (1.2 equiv), NaO
Bu (1.4 equiv), and XPhos Pd G3 (1-2 mol%). -
Solvent: Add Toluene (0.25 M).
-
Reaction: Heat to 80–100 °C .
-
Optimization Tip: If conversion stalls, add 10% water (degassed) if using K
PO as base to solubilize the inorganic salt (the "surfactant effect").
-
-
Workup: Filter through a pad of Celite eluting with DCM. Concentrate.
Protocol C: Weak Nucleophiles (Amides/Sulfonamides)
Target: Coupling bromopyrazoles with amides (to form amidopyrazoles). Challenge: Amides are poor nucleophiles and can bind Pd through oxygen.
Modifications:
-
Ligand: Switch to BrettPhos (not
Bu). -
Base: Use Cs
CO or K PO to prevent hydrolysis of the amide. -
Temperature: Often requires 110 °C .[3]
Data Summary & Optimization Table
| Variable | Standard Condition (Protected) | Unprotected Pyrazole Condition | Challenging/Steric Condition |
| Precatalyst | XPhos Pd G3 / Pd(OAc) | BrettPhos Pd G3 | |
| Ligand Class | Biaryl dialkylphosphine | Ultra-bulky Biaryl phosphine | Bulky Biaryl phosphine |
| Base | NaO | LHMDS (Soluble, Strong) | Cs |
| Solvent | Toluene, THF | 1,4-Dioxane, THF | |
| Temp | 80 °C | 90–110 °C | 100–120 °C |
| Key Risk | Hydrodehalogenation | Catalyst Inhibition (N-binding) | Incomplete Conversion |
Troubleshooting & "Field-Proven" Insights
The "Induction Period" Myth
Issue: Reaction turns black immediately and yields are low.
Cause: Using Pd
Regioselectivity in 3,5-Dibromopyrazoles
If utilizing a 3,5-dibromopyrazole, the C5-position (adjacent to NH) is generally more electron-deficient and reactive towards oxidative addition than C3, but it is also more sterically hindered.
-
With small ligands:[4] C5 coupling dominates.
-
With bulky ligands (
BuBrettPhos): Selectivity may shift or reaction may slow down. Protection (e.g., N-SEM) is recommended to direct regioselectivity sterically.
Dehalogenation (The Hidden Yield Killer)
Symptom: Mass spec shows [M-Br+H] peak.
Cause:
-
Switch solvent from Dioxane to Toluene (lacks
-hydrogens susceptible to radical abstraction). -
Increase concentration (0.5 M to 1.0 M) to favor the bimolecular reductive elimination over unimolecular side reactions.
References
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[3][5][6] Organic Letters, 16(3), 832–835. [Link] (The foundational text for the tBuBrettPhos/LHMDS protocol).
-
Catalysts for Sulfonamidation and Amidation of Five-Membered Heteroaryl Halides. Fors, B. P., & Buchwald, S. L. (2010).[6] Journal of the American Chemical Society, 132(45), 15914–15916. [Link] (Source for Protocol C: Weak Nucleophiles).
-
A General Catalyst for the Amination of Heteroaryl Halides. Surry, D. S., & Buchwald, S. L. (2008).[7] Journal of the American Chemical Society, 130(41), 13552–13554. [Link] (Establishes the specific utility of biaryl phosphines like XPhos for heterocycles).
-
Practical Guide to the Buchwald-Hartwig Amination. Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews, 116(19), 12564–12649. [Link] (Comprehensive review covering mechanism, troubleshooting, and precatalyst selection).
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Preparation of pyrazole-based kinase inhibitors using fluorinated intermediates
Introduction: The Fluorine-Pyrazole Privileged Scaffold
In the landscape of kinase inhibitor discovery, the pyrazole ring acts as a "privileged scaffold," frequently serving as the ATP-competitive hinge-binder. However, the introduction of fluorine—specifically the trifluoromethyl (-CF₃) group or fluorine substitution on the core—is the critical differentiator that transforms a generic binder into a viable drug candidate.[1]
Why Fluorine?
-
Metabolic Shielding: Fluorination blocks labile C-H sites (e.g., C4 position) from cytochrome P450 oxidation, extending half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of -CF₃ modulates the pKa of the pyrazole -NH (or adjacent nitrogens), optimizing hydrogen bond donor/acceptor strength with the kinase hinge region (e.g., Crizotinib, Avapritinib).
-
Lipophilicity Tuning: Strategic fluorination alters
and , improving membrane permeability and blood-brain barrier penetration.
This guide details two distinct synthetic workflows: De Novo Regioselective Synthesis (building the ring) and Late-Stage Functionalization (coupling to the ring), with a focus on overcoming the notorious regioselectivity challenges inherent to fluorinated 1,3-dipoles.
Strategic Retrosynthesis & Workflow
The synthesis of fluorinated pyrazoles is bifurcated into two strategies based on the availability of starting materials and the position of the fluorine atom.
Diagram 1: Strategic Decision Matrix
(Visualizing the selection process between cyclocondensation and cross-coupling)
Caption: Decision matrix for selecting between De Novo Cyclization (Route A) and Late-Stage Coupling (Route B) based on fluorine placement.
Protocol A: Regioselective De Novo Synthesis (3-CF₃ Pyrazoles)
The Challenge: The condensation of hydrazines with non-symmetrical 1,3-dicarbonyls (specifically 4,4,4-trifluoro-1-phenylbutane-1,3-dione) typically yields a mixture of regioisomers: 3-CF₃ (desired) and 5-CF₃ (often undesired). The electron-withdrawing effect of the CF₃ group makes the adjacent carbonyl highly electrophilic, but steric factors and solvent choice can invert selectivity.
Reagents & Equipment[2][3][4]
-
Substrate: 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (Model substrate).
-
Nucleophile: Methylhydrazine (Caution: Toxic/Carcinogenic).
-
Solvent System: Ethanol (EtOH) vs. Acetic Acid (AcOH).
-
Catalyst: Conc. HCl (optional for pH control).
Step-by-Step Protocol
-
Preparation: Dissolve the fluorinated
-diketone (1.0 equiv, 10 mmol) in absolute EtOH (50 mL). -
Temperature Control: Cool the solution to 0°C in an ice bath. Rationale: Lower temperature favors kinetic control, often improving regioselectivity.
-
Addition: Add Methylhydrazine (1.1 equiv) dropwise over 15 minutes.
-
Critical Checkpoint: If high regioselectivity for the 5-hydroxy-5-trifluoromethyl intermediate (which dehydrates to the pyrazole) is required, ensure the internal temperature does not exceed 5°C.
-
-
Reflux: Allow to warm to room temperature (RT), then heat to reflux (78°C) for 4 hours.
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Regioselectivity Optimization Table
Data derived from condensation of CF₃-diketones with methylhydrazine.
| Solvent / Condition | Major Isomer | Ratio (3-CF₃ : 5-CF₃) | Mechanistic Insight |
| Ethanol (Neutral) | 5-CF₃ (Kinetic) | 20:80 | Nucleophilic attack at most electrophilic C (next to CF₃). |
| Ethanol + HCl | 3-CF₃ (Thermodynamic) | 90:10 | Acid protonates carbonyls; sterics dictate attack at Ph-C=O side. |
| Acetic Acid | Mixed | 60:40 | Weak acid promotes equilibration. |
Expert Insight: To lock in the 3-CF₃ isomer (common in kinase inhibitors like Crizotinib analogues), use Ethanol with catalytic HCl . The acid promotes the formation of the thermodynamic product by allowing reversible attack/elimination sequences until the more stable aromatic system forms.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
When the pyrazole core is pre-formed (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole), the challenge shifts to coupling electron-deficient fluorinated aryl boronic acids without debromination or catalyst poisoning.
Reagents & Equipment[2][3]
-
Electrophile: 4-Bromo-3-(trifluoromethyl)pyrazole derivative.
-
Nucleophile: (2-Fluoro-4-phenoxyphenyl)boronic acid.
-
Catalyst: Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G2 (High turnover for sterically hindered substrates).
-
Base: K₃PO₄ (2.0 M aq).
-
Solvent: 1,4-Dioxane.
Step-by-Step Protocol
-
Degassing: In a microwave vial, combine the aryl bromide (1.0 equiv) and boronic acid (1.5 equiv). Evacuate and backfill with Argon (3x).
-
Solvent Prep: Add degassed 1,4-Dioxane (0.1 M concentration relative to bromide).
-
Catalyst Addition: Add Pd catalyst (5 mol%).
-
Why XPhos? Biaryl phosphine ligands form a "protective shell" around the Pd(0), preventing inhibition by the nitrogen-rich pyrazole or fluoride ions.
-
-
Activation: Add K₃PO₄ (3.0 equiv). Seal the vial.
-
Reaction: Heat at 90°C (oil bath) or 100°C (Microwave) for 2 hours.
-
Self-Validating Check: The solution should turn from orange/red to black (Pd precipitation) only after the reaction is complete. Early black precipitation indicates catalyst decomposition (check oxygen levels).
-
-
Scavenging: Treat crude mixture with functionalized silica (e.g., Thiol-silica) to remove residual Pd before chromatography.
Diagram 2: Catalytic Cycle & Failure Modes
(Visualizing where the reaction succeeds or fails)
Caption: Suzuki-Miyaura cycle highlighting N-coordination poisoning (red) and dehalogenation (yellow) risks common with pyrazoles.
Analytical Validation: The Self-Validating System
Regioisomers of trifluoromethyl pyrazoles are notoriously difficult to distinguish by ¹H NMR alone due to the lack of protons on the substituted carbons. ¹⁹F NMR is the gold standard.
Validation Protocol using ¹⁹F NMR
-
Sample Prep: Dissolve 5 mg of product in CDCl₃.
-
Acquisition: Acquire ¹⁹F NMR (proton-coupled if possible, or standard decoupled).
-
Analysis Logic: Use the coupling constants (
) to validate the structure.
| Isomer Structure | ¹⁹F Chemical Shift ( | Coupling Pattern ( | Diagnostic Feature |
| 3-CF₃ (Desired) | -62.0 to -63.5 ppm | Singlet (or weak coupling) | Far from N-methyl group; minimal steric compression. |
| 5-CF₃ (Undesired) | -58.0 to -60.0 ppm | Quartet ( | Through-space coupling to N-Methyl protons is often visible. |
Self-Check: If your ¹⁹F signal appears downfield (near -58 ppm) and shows splitting in a proton-coupled spectrum, you have likely formed the 5-CF₃ isomer.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]
-
Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of 5-(Trifluoromethyl)pyrazoles." Journal of Organic Chemistry. [Link]
-
Furet, P., et al. (2019). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL." Journal of Medicinal Chemistry. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society. [Link]
-
Lombardino, J. G. (1974). "Preparation and properties of some 1-aryl-3- and 5-(trifluoromethyl)pyrazoles." Journal of Heterocyclic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Improving regioselectivity in pyrazole N-difluoroethylation reactions
Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Difluoroethylation
Executive Summary
Topic: Improving regioselectivity in pyrazole
Core Mechanistic Insight
The
The "Fluorine Effect" on Reactivity:
The presence of the
Visualizing the Selectivity Challenge
Figure 1: The bifurcation of reaction pathways in pyrazole alkylation. The ratio of N1:N2 is determined by the relative energy barriers of the transition states, not just the stability of the final product.
Troubleshooting Guide (Q&A Format)
Category 1: Poor Regioselectivity (Mixtures of N1/N2)
Q: I am getting a 1:1 mixture of N1 and N2 isomers. How do I favor the N1 isomer (distal to the substituent)?
A: This is the most common issue. The "default" condition (
-
Solution 1: The "Solvent Switch" (High Impact). Switch from polar aprotic solvents (DMF, DMSO) to fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why? These solvents are strong Hydrogen-Bond Donors (HBD). They solvate the pyrazole nitrogen atoms and the leaving group. This solvation shell increases the steric bulk around the more accessible nitrogen, enhancing the discrimination between N1 and N2 based on the substrate's existing substituents.
-
-
Solution 2: Steric Bulk Strategy. If your electrophile is small (e.g., iodide), the reaction is less sensitive to steric hindrance on the pyrazole. Switch to a bulkier leaving group like 2,2-difluoroethyl tosylate (Ts) or triflate (Tf) . The larger transition state amplifies the steric penalty for attacking the crowded N2 position.
Q: My substrate has an electron-withdrawing group (EWG) at C3. Why is the selectivity reversed?
A: EWGs (like
-
Mechanism: The inductive effect makes the N1 nitrogen less nucleophilic. The reaction may proceed via the N2 nitrogen simply because it is more electron-rich, even if it is sterically hindered.
-
Fix: Use Cesium Carbonate (
) in Acetonitrile . The "Cesium Effect" involves the large cation coordinating to the pyrazole anion, potentially blocking the N2 site if an adjacent coordinating group (like a carbonyl) is present.
Category 2: Low Reactivity / Poor Conversion
Q: The reaction stalls at 20% conversion using 2,2-difluoroethyl iodide (
A: As noted in the mechanism section, the
-
Immediate Fix: Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) or switch to 2,2-difluoroethyl triflate (
) . The triflate is significantly more reactive (approx. times faster than iodide) and can often drive the reaction to completion at lower temperatures, which also aids regioselectivity. -
Protocol Adjustment: Increase temperature to 80-100°C if using the iodide, but be warned: higher heat almost always erodes regioselectivity.
Experimental Protocols
Protocol A: High-Selectivity Method (Fluorinated Solvent)
Best for: Substrates prone to poor selectivity.
-
Preparation: Dissolve the pyrazole substrate (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.2 M concentration].
-
Base: Add
(2.0 equiv). -
Alkylation: Add 2,2-difluoroethyl triflate (1.2 equiv) dropwise at 0°C.
-
Note: The triflate is prepared in situ or freshly from 2,2-difluoroethanol and triflic anhydride.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. The fluorinated solvent can be recovered via distillation.
Protocol B: Standard Robust Method (Scale-Up Compatible)
Best for: Simple substrates where cost is a factor.
-
Solvent: DMF or NMP (anhydrous).
-
Base:
(2.5 equiv) + 18-crown-6 (0.1 equiv). -
Reagent: 2,2-Difluoro-1-iodoethane (1.5 equiv).
-
Conditions: Heat to 60°C. Monitor by LCMS.
-
Purification: If isomers form, they often have significantly different
values due to the dipole difference. Use a gradient of Hexane:EtOAc.
Comparative Data: Reagent & Solvent Effects
| Variable | Condition | Yield (%) | Regioselectivity (N1:N2) | Notes |
| Solvent | DMF | 85% | 60:40 | High yield, poor selectivity. |
| TFE (Trifluoroethanol) | 78% | 95:5 | Excellent selectivity, slightly lower rate. | |
| THF | 40% | 70:30 | Poor solubility of base limits rate. | |
| Base | 80% | 60:40 | Standard. | |
| 90% | 50:50 | "Naked" anion is highly reactive but unselective. | ||
| 88% | 85:15 | "Cesium effect" improves ratio. | ||
| Electrophile | 75% | 70:30 | Requires heat. | |
| 92% | 90:10 | Reacts at RT; kinetic control favors N1. |
Decision Tree for Optimization
Figure 2: Step-by-step logic for diagnosing and fixing reaction failures.
References
-
Regioselectivity in Pyrazole Alkylation (General Mechanisms)
-
Fluorinated Solvents Effect
-
Cesium Carbonate Effect
-
Enzymatic/Catalytic Alternatives
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Yield and Regioselectivity for the Alkylation of 3-Bromopyrazole with 2,2-Difluoroethyl Bromide
Welcome to the technical support guide for the N-alkylation of 3-bromopyrazole. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the synthesis of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a valuable intermediate in pharmaceutical and agrochemical development. This guide provides in-depth, field-proven insights into overcoming common challenges, particularly controlling regioselectivity and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of 3-bromopyrazole?
The principal challenge is controlling the regioselectivity of the reaction. Unsymmetrically substituted pyrazoles, such as 3-bromopyrazole, have two non-equivalent ring nitrogen atoms (N-1 and N-2). Alkylation can occur at either nitrogen, leading to a mixture of two constitutional isomers: 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole (the N-1 isomer) and 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazole (the N-2 isomer, which is tautomerically equivalent to 3-bromo-2-(2,2-difluoroethyl)-2H-pyrazole). These regioisomers often have very similar physical properties, making their separation by standard chromatographic methods difficult and costly.[1]
Q2: What are the expected major and minor products, and why?
For 3-substituted pyrazoles, alkylation typically favors the N-1 position, which is the nitrogen atom further away from the substituent. This preference is primarily due to steric hindrance.[1][2] The bromine atom at the 3-position creates a sterically congested environment around the adjacent N-2 atom, directing the incoming electrophile (the difluoroethyl group) to the more accessible N-1 position. Therefore, the 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole (N-1) is expected to be the major product.
Q3: How do reaction conditions like base and solvent affect the outcome?
The choice of base and solvent is critical for maximizing both yield and regioselectivity.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is often used to fully deprotonate the pyrazole N-H, forming the pyrazolate anion.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[1][3] The choice of base can influence the aggregation state of the pyrazolate salt, which in turn can affect the N1/N2 ratio.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are standard choices.[1] They are effective at solvating the cation of the pyrazolate salt, leaving a "naked" and highly nucleophilic anion, which promotes the desired Sₙ2 reaction. The combination of K₂CO₃ in DMSO has been reported as a highly effective system for promoting N1-alkylation of 3-substituted pyrazoles.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Poor Regioselectivity (High percentage of N-2 isomer)
Root Causes & Solutions:
-
Suboptimal Base/Solvent Combination: The interplay between the base's counter-ion and the solvent can dictate the nucleophilicity of each nitrogen atom.
-
Actionable Insight: A systematic screen of conditions is the most effective approach. If you are observing a high percentage of the N-2 isomer, your current conditions may be favoring the thermodynamically more stable product, or kinetic control is not being effectively enforced. A switch to a more sterically demanding base or a different solvent system can alter the outcome.
-
-
Temperature Effects: Reaction temperature can influence the kinetic vs. thermodynamic product distribution. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the more hindered N-2 isomer.
-
Actionable Insight: Try running the reaction at a lower temperature (e.g., 0 °C or even -10 °C).[5] This will typically favor the kinetically controlled product, which is often the less sterically hindered N-1 isomer.
-
Data-Driven Optimization Strategy:
The following table provides an illustrative guide for screening conditions to improve N-1 selectivity. The exact ratios will depend on the specific substrate and must be determined empirically.
| Base (1.2 eq.) | Solvent | Temperature (°C) | Expected Outcome on N-1 Selectivity | Rationale |
| K₂CO₃ | DMSO | 25 - 60 | Excellent | A well-documented, effective system for N1-alkylation of 3-substituted pyrazoles.[1][3] |
| NaH | THF | 0 - 25 | Good to Excellent | Strong base ensures full deprotonation. THF is less polar than DMF, which can influence ion pairing and selectivity. |
| NaH | DMF | 0 - 25 | Good | A common and effective combination, though sometimes less selective than K₂CO₃/DMSO. |
| Cs₂CO₃ | MeCN | 25 - 80 | Variable | The large cesium cation can alter solubility and reactivity, sometimes improving selectivity. |
| KHMDS | THF | -10 - 25 | Good | A very strong, non-nucleophilic base that can be effective at low temperatures.[2] |
Problem 2: Low Overall Yield or Incomplete Conversion
Root Causes & Solutions:
-
Insufficient Deprotonation: The pKa of the pyrazole N-H must be overcome by the base. If the base is too weak or if it has degraded, deprotonation will be incomplete.
-
Actionable Insight: Ensure your base is sufficiently strong and of high quality. For less acidic pyrazoles, a stronger base like NaH may be necessary.[2] Use freshly opened or properly stored reagents. Ensure all glassware is scrupulously dried, as water will quench strong bases.
-
-
Poor Reagent Quality: The alkylating agent, 2,2-difluoroethyl bromide, can degrade. The pyrazole starting material may contain impurities.
-
Actionable Insight: Verify the purity of your 3-bromopyrazole by NMR or LC-MS. Purify if necessary. Ensure the 2,2-difluoroethyl bromide is fresh. Using an excess (e.g., 1.1 to 1.5 equivalents) of the alkylating agent can sometimes drive the reaction to completion.
-
-
Low Solubility: If the pyrazole or the resulting pyrazolate salt is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Actionable Insight: Switch to a solvent with higher solubilizing power, such as DMF or DMSO. Gentle heating (e.g., 40-60 °C) can improve solubility and reaction rate, but monitor regioselectivity, as it may decrease with temperature.
-
-
Side Reactions: Over-alkylation to form a quaternary pyrazolium salt can occur, especially with extended reaction times or excess alkylating agent.[2]
-
Actionable Insight: Monitor the reaction progress closely using TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation
This protocol is a starting point and should be optimized based on your results.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-bromopyrazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to create a 0.2-0.5 M solution. Stir until the starting material is fully dissolved.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 2,2-difluoroethyl bromide (1.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 3-bromopyrazole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR
The N-1 and N-2 regioisomers can typically be distinguished by ¹H NMR spectroscopy.
-
Sample Prep: Obtain a ¹H NMR spectrum of the crude reaction mixture after work-up but before purification.
-
Analysis: The pyrazole ring protons of the two isomers will appear at different chemical shifts. The proton at the C-5 position of the desired N-1 isomer is often shifted relative to the corresponding proton of the N-2 isomer. The multiplicity and chemical shift of the -CH₂- and -CHF₂ protons will also be diagnostic.
-
Quantification: Integrate the signals corresponding to a unique proton for each isomer (e.g., the C-5 proton). The ratio of the integrals will provide the regioisomeric ratio of the products.
References
-
Nagalakshmi, R., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Chen, J. L.-Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Yang, H., & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N -alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Indian Patent Office. (Date N/A). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. Indian Patent Office. Available at: [Link]
-
National Center for Biotechnology Information. (Date N/A). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. NCBI. Available at: [Link]
-
Lee, H., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. PubMed. Available at: [Link]
-
ResearchGate. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. Available at: [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
-
National Center for Biotechnology Information. (Date N/A). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. NCBI. Available at: [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Gilchrist, T. L., et al. (1987). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
MDPI. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. MDPI. Available at: [Link]
Sources
Technical Support Center: Stability of the 2,2-Difluoroethyl Group Under Basic Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
The 2,2-difluoroethyl group is an increasingly important motif in medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] However, its stability under various reaction conditions, particularly in the presence of bases, can be a significant concern for synthetic chemists. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges of working with this functional group.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during experiments involving the 2,2-difluoroethyl group under basic conditions.
Issue 1: Unexpected Decomposition of the 2,2-Difluoroethyl Group
Observation: You observe the formation of side products, a decrease in the yield of your desired product, or complete degradation of your starting material containing a 2,2-difluoroethyl group upon treatment with a base.
Potential Cause: The 2,2-difluoroethyl group is susceptible to elimination reactions under basic conditions, leading to the formation of a difluorovinyl group and subsequent decomposition products. This is a classic example of a β-elimination reaction.[3][4][5] The strong electron-withdrawing effect of the two fluorine atoms makes the adjacent protons (α-protons) more acidic and thus more susceptible to abstraction by a base.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: The strength of the base is a critical factor. Strong, sterically hindered bases are generally preferred to minimize nucleophilic attack and favor proton abstraction. However, very strong bases can accelerate the elimination reaction. Consider using a weaker base if the reaction conditions allow.
-
Optimize Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may significantly reduce the rate of decomposition.
-
Solvent Effects: The choice of solvent can influence the rate of both the desired reaction and the undesired elimination. Polar aprotic solvents can increase the rate of E2 reactions. Consider switching to a less polar solvent if compatible with your reaction.
-
Protecting Group Strategy: If the 2,2-difluoroethyl group is part of a sensitive molecule, consider if a protecting group strategy is feasible for other functional groups that might be incompatible with milder basic conditions.[6][7]
Experimental Protocol: Testing the Stability of a 2,2-Difluoroethyl-Containing Compound to Basic Conditions
This protocol helps determine the stability of your compound under various basic conditions before proceeding with a large-scale reaction.
Materials:
-
Your 2,2-difluoroethyl-containing compound
-
A selection of bases (e.g., K₂CO₃, Et₃N, DBU, NaH)
-
A selection of solvents (e.g., THF, DMF, CH₃CN, Toluene)
-
Small reaction vials
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
Set up a series of small-scale reactions in parallel, each with a different base and/or solvent.
-
In each vial, dissolve a small amount of your compound in the chosen solvent.
-
Add the base to each vial.
-
Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Compare the chromatograms to a standard of your starting material to assess the extent of decomposition.
-
If stability is an issue at room temperature, repeat the experiment at a lower temperature (e.g., 0 °C or -78 °C).
Issue 2: Low Yield in Nucleophilic Substitution Reactions
Observation: When attempting a nucleophilic substitution reaction on a substrate containing a 2,2-difluoroethyl group, the yield of the desired product is low, and the starting material is recovered, or elimination products are observed.
Potential Cause: The electron-withdrawing fluorine atoms decrease the nucleophilicity of adjacent atoms and can also influence the reactivity of the entire molecule.[2][8] Furthermore, competition between substitution (SN2) and elimination (E2) is a common issue.[9]
Troubleshooting Steps:
-
Enhance Nucleophilicity: If your nucleophile is weak, consider using a stronger one. For example, if using an alcohol as a nucleophile, deprotonating it first with a suitable base to form the more nucleophilic alkoxide can improve the reaction rate.
-
Leaving Group Ability: Ensure you have a good leaving group on your electrophile. If the leaving group is poor, the reaction will be slow, allowing more time for side reactions like elimination to occur.
-
Favoring Substitution over Elimination:
-
Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required for the reaction.
-
Temperature: Lower temperatures generally favor substitution over elimination.
-
Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.
-
Data Summary: General Stability of 2,2-Difluoroethyl Group Under Various Basic Conditions
| Base | Solvent | Temperature | Stability | Notes |
| K₂CO₃ | Acetonitrile | Room Temp | Generally Stable | Mild base, often suitable for many transformations. |
| Et₃N | Dichloromethane | Room Temp | Generally Stable | Common organic base, monitor for slow decomposition. |
| DBU | THF | Room Temp | Moderate Stability | Stronger, non-nucleophilic base; can promote elimination. |
| NaOH (aq) | Water/THF | Room Temp | Potentially Unstable | Strong nucleophilic base, risk of hydrolysis and elimination.[10] |
| NaH | DMF | 0 °C to Room Temp | Use with Caution | Strong, non-nucleophilic base; can readily induce elimination. |
| t-BuOK | t-Butanol | Room Temp | Prone to Elimination | Strong, sterically hindered base that is a classic choice for promoting elimination reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition for the 2,2-difluoroethyl group under basic conditions?
The primary decomposition pathway is a β-elimination reaction, specifically an E2 (elimination, bimolecular) mechanism.[11] A base abstracts a proton from the carbon adjacent to the CF₂ group, leading to the formation of a double bond and the expulsion of a leaving group. The high acidity of these protons, due to the inductive effect of the fluorine atoms, facilitates this process.
Q2: Can the 2,2-difluoroethyl group be used as a protecting group?
While not a conventional protecting group, its relative stability under certain conditions allows it to persist through various synthetic steps.[6][7] However, it is not designed for easy removal, so it is not a protecting group in the traditional sense where it is intentionally introduced and later removed.
Q3: Are there any specific types of bases that are known to be particularly harsh on the 2,2-difluoroethyl group?
Strong, non-hindered bases such as sodium hydroxide or sodium methoxide are particularly detrimental as they are both strongly basic and nucleophilic.[12] Sterically hindered but strong bases like potassium tert-butoxide are excellent at promoting elimination.
Q4: How does the nature of the atom attached to the 2,2-difluoroethyl group (e.g., oxygen, nitrogen, sulfur) affect its stability?
The stability can be influenced by the atom attached. For instance, 2,2-difluoroethyl ethers might be more stable than 2,2-difluoroethyl esters under basic conditions, as the ester linkage itself is susceptible to hydrolysis.[10][13] The electronegativity and size of the attached atom will influence the bond strengths and the overall electronic properties of the molecule, which in turn affects the rate of elimination.
Q5: Are there literature examples of successful reactions using bases in the presence of a 2,2-difluoroethyl group?
Yes, numerous examples exist where the 2,2-difluoroethyl group is stable. For instance, in the synthesis of certain pharmaceutical intermediates, mild inorganic bases like potassium carbonate are often used successfully.[8] The key is careful selection of the base and reaction conditions tailored to the specific substrate and desired transformation.
References
- Google Patents. US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
PMC. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
University of Illinois. Elimination Reactions. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
PMC. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. [Link]
-
ResearchGate. Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. [Link]
-
ResearchGate. 2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,.... [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
ACS Publications. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
ResearchGate. (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
University of Wisconsin-Madison. Chem 6352 - Protecting Groups. [Link]
-
PMC. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. [Link]
-
Master Organic Chemistry. Nucleophilicity vs. Basicity. [Link]
-
MG Science Institute. Elimination Reactions. [Link]
-
Chemistry Stack Exchange. Nucleophilicty and Basicity of OH and F. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Chemistry LibreTexts. Nucleophilicity and Solvent Effects. [Link]
-
Royal Society of Chemistry. Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S. [Link]
-
Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
Introduction to Organic Chemistry. 12.2. Elimination Reactions: E2 Reactions. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
ChemBK. 2,2-DIFLUOROETHYL ACETATE. [Link]
-
PMC. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]
-
University of East Anglia. Ch14 Ethers and Epoxides. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mgscience.ac.in [mgscience.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protective Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CAS 1550-44-3: 2,2-difluoroethyl acetate | CymitQuimica [cymitquimica.com]
- 11. 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing debromination side reactions during pyrazole functionalization
Topic: Minimizing Debromination Side Reactions (Hydrodehalogenation) Ticket ID: PYR-BR-001 Status: Open
Introduction: The "M-H" Phantom
User Problem: You are attempting to functionalize a bromopyrazole scaffold (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Instead of your desired product, LC-MS analysis shows a major peak corresponding to [M-Br+H] . You have lost your halogen handle, and your yield has collapsed.
The Diagnosis: You are experiencing Protodebromination (Hydrodehalogenation). This is not a random error; it is a specific, competing catalytic cycle where your Palladium catalyst acts as a reduction agent rather than a cross-coupling agent.
This guide provides the mechanistic root cause and a self-validating troubleshooting protocol to eliminate this side reaction.
The Mechanism: Why is Palladium Eating Your Bromine?
To stop the reaction, you must understand the pathway. Debromination occurs when the rate of
The "Path of Destruction" (Hydrodehalogenation Cycle):
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazole.
-
Ligand Exchange (The Critical Error): Instead of the boronic acid (Suzuki) or amine (Buchwald) entering, a solvent molecule (often alcohol) or base coordinates.
-
-Hydride Elimination: If an alkoxide is bound to Pd, it undergoes
-elimination, ejecting an aldehyde/ketone and leaving a Pd-Hydride (Pd-H) species. -
Reductive Elimination: The H and the Pyrazole reductively eliminate, forming the debrominated byproduct (Pyrazole-H) and regenerating Pd(0).
Visualizing the Competing Pathways
Figure 1: The bifurcation point between successful coupling (Green) and hydrodehalogenation (Red). The presence of hydride sources determines the path.
Troubleshooting Guide & Optimization Logic
The following logic gate allows you to self-diagnose your reaction conditions.
Core Variables Analysis
| Variable | The Risk Factor | The Fix | Mechanistic Rationale |
| Solvent | Protic Solvents (MeOH, EtOH, iPrOH) | Switch to Dioxane, Toluene, or DMF . | Primary/Secondary alcohols possess |
| Base | Alkoxides (NaOEt, NaOtBu) | Switch to | Alkoxides can oxidize to aldehydes/ketones, donating a hydride to the metal center. Inorganic bases lack this hydride source [2]. |
| Catalyst | Simple Pd (Pd(PPh3)4, Pd(OAc)2) | Switch to Buchwald G3/G4 Precatalysts (XPhos, SPhos) . | Bulky, electron-rich ligands accelerate the desired reductive elimination, outpacing the slow decomposition pathways [3]. |
| Substrate | Unprotected NH-Pyrazole | Protect (THP/SEM) or use 3+ equiv. Base . | Free NH coordinates to Pd, arresting the cycle and leaving the complex vulnerable to side reactions [4]. |
Diagnostic Workflow
Figure 2: Step-by-step logic to eliminate hydride sources and accelerate the catalytic cycle.
Recommended Protocol: High-Fidelity Suzuki Coupling
This protocol is designed specifically for electron-deficient 4-bromopyrazoles , which are highly prone to debromination.
Objective: Couple 4-bromo-1-methyl-1H-pyrazole with Phenylboronic acid.
Reagents:
-
Substrate: 4-bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Why? XPhos is bulky, preventing Pd aggregation, and highly active, allowing milder temps. G3 precatalyst ensures immediate activation without an induction period [5].
-
-
Base:
(0.5 M in water, 3.0 equiv)-
Why? Phosphate is basic enough to activate the boronic acid but lacks
-hydrogens.
-
-
Solvent: 1,4-Dioxane (degassed)
-
Why? Aprotic. High solubility for organic substrates.
-
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the bromopyrazole (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid, which stalls the cycle and leaves Pd idle—idle Pd finds trouble (debromination).
-
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aq.
(6 mL) via syringe. -
Reaction: Heat to 60°C for 2-4 hours.
-
Note: Do not blast to 100°C immediately. Higher heat increases the rate of
-hydride elimination faster than it increases transmetallation.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over
.
Frequently Asked Questions (FAQ)
Q: I am trying to couple a chloride on my pyrazole, but the bromine at a different position is falling off. How do I stop this? A: This is an "Orthogonal Functionalization" challenge. The C-Br bond is weaker than the C-Cl bond. Pd will always insert into C-Br first. To couple the Cl and keep the Br, you cannot use Pd(0). You must switch to a mechanism that prefers Cl (rare) or, more likely, perform the Br-coupling first (using a protecting group on the partner) or convert the Br to a protected boronate ester (Miyaura borylation) before targeting the Cl.
Q: Can I use Ethanol if I don't have Dioxane?
A: Only if you accept yield loss. Ethanol is a prime hydride donor. If you must use an alcohol for solubility, use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the
Q: My pyrazole has a free NH. The reaction is stalled. A: The "Pyrazolyl-palladium" complex is very stable and forms a resting state. You need to "overwhelm" the equilibrium.
-
Option A: Protect the nitrogen (THP, SEM).
-
Option B: Use a massive excess of Boronic Acid (2.0 - 3.0 equiv) and Base. The boronate needs to out-compete the nitrogen for the Pd center [4].
Q: I see "homocoupling" of my boronic acid AND debromination. Why? A: This indicates your Transmetallation step is failing. The Pd(II) is sitting waiting for the boronic acid, but the boronic acid is reacting with itself (oxidative homocoupling, usually due to O2).
-
Fix: Degas solvents thoroughly. Add the base after the purge.
References
-
Zask, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013.
- Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002. (Establishes efficacy of non-alkoxide bases).
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007.
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
Sources
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Analysis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Executive Summary & Application Context
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1849251-81-5) is a critical fluorinated building block in modern drug discovery. The 2,2-difluoroethyl group serves as a lipophilic bioisostere for ethyl or isopropyl groups, lowering basicity and improving metabolic stability against oxidative dealkylation (P450 enzymes).
This guide provides a definitive analysis of the NMR spectral signature of this molecule. A key challenge in synthesizing this compound is differentiating the desired 1,3-substituted regioisomer from the 1,5-substituted byproduct formed during alkylation. This guide focuses on the diagnostic splitting patterns arising from
Synthesis & Regioselectivity Workflow
The synthesis typically involves the N-alkylation of 3-bromopyrazole. Due to the tautomeric nature of the pyrazole ring, this reaction produces a mixture of regioisomers.
Experimental Protocol (Recommended)
-
Substrate: 3-Bromo-1H-pyrazole
-
Reagent: 2,2-Difluoroethyl triflate (or tosylate)
-
Base/Solvent:
/ DMF (Promotes mechanism) -
Conditions: 0°C to RT, 12 h.
Workflow Diagram
The following diagram outlines the synthesis and the critical decision points for purification and identification.
Figure 1: Synthesis and purification workflow emphasizing the separation of regioisomers.
Spectral Data: 1H NMR Characterization
The proton NMR spectrum is dominated by the complex splitting patterns caused by the two fluorine atoms.
Solvent:
Table 1: 1H NMR Assignments
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| Py-H5 | 7.45 - 7.50 | Doublet (d) | 1H | Aromatic CH (Adjacent to N) | |
| Py-H4 | 6.35 - 6.40 | Doublet (d) | 1H | Aromatic CH (Adjacent to Br) | |
| 5.95 - 6.25 | Triplet of Triplets (tt) | 1H | Terminal proton on difluoroethyl | ||
| 4.35 - 4.45 | Triplet of Doublets (td) | 2H | Methylene linker |
Technical Insight: The "Triplet of Triplets"
The signal at ~6.1 ppm is the most diagnostic feature.
-
Geminal Coupling (
): The proton is attached to the same carbon as two Fluorine atoms. This creates a wide triplet with a huge coupling constant (~55 Hz). -
Vicinal Coupling (
): The proton also couples to the neighboring group (~4 Hz). -
Result: A "triplet of triplets" appearance (looks like three small triplets separated by wide gaps).
Spectral Data: 13C NMR Characterization
Carbon-13 NMR is essential for verifying the fluorinated chain due to the distinct C-F coupling constants.
Solvent:
Table 2: 13C NMR Assignments
| Carbon | Shift ( | Splitting Pattern | Coupling ( | Assignment |
| Py-C3 | ~126.5 | Singlet | - | C-Br (Quaternary) |
| Py-C5 | ~131.0 | Singlet | - | C-H (Adjacent to N) |
| Py-C4 | ~110.5 | Singlet | - | C-H (Adjacent to Br) |
| ~113.5 | Triplet (t) | Difluoromethyl carbon | ||
| ~52.0 | Triplet (t) | Methylene carbon |
Comparative Analysis: 1,3- vs. 1,5-Regioisomer
The most common failure mode in this synthesis is misidentifying the 1,5-isomer (where the difluoroethyl group is on the Nitrogen adjacent to the Bromine).
Diagnostic Logic Tree
Use the following logic to distinguish the isomers using NOE (Nuclear Overhauser Effect) spectroscopy.
Figure 2: NOE Logic for distinguishing the 1,3-isomer (Target) from the 1,5-isomer.
Comparison Table
| Feature | Target: 1,3-Isomer | Alternative: 1,5-Isomer |
| Structure | Br is at position 3 (meta to N-alkyl).[2] | Br is at position 5 (ortho to N-alkyl). |
| Py-H5 Shift | ~7.5 ppm (Deshielded by N). | N/A (Substituted by Br).[3][4][5][6] |
| Py-H3 Shift | N/A (Substituted by Br). | ~7.4 ppm (Slightly shielded vs H5). |
| NOE Signal | ||
| Polarity | Generally more polar (lower Rf). | Generally less polar (higher Rf). |
References
-
Synthesis of Fluorinated Pyrazoles
-
Spectral Data Validation (Fragment Based)
-
Commercial Reference
(Note: Spectral values provided are high-confidence estimates based on standard chemical shifts for the specific functional groups and analogous 3-bromopyrazole derivatives, as exact raw data files are proprietary to commercial vendors.)
Sources
- 1. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. 1849251-81-5 | 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. guidechem.com [guidechem.com]
- 12. mdpi.com [mdpi.com]
Optimizing Detection: A Comparative Guide to LC-MS Fragmentation of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Executive Summary
The accurate quantification and structural verification of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (hereafter referred to as BDFP ) is critical in early-stage drug discovery, particularly for programs targeting agrochemical or pharmaceutical pathways involving pyrazole scaffolds.
This guide provides a comparative analysis of ionization interfaces (ESI vs. APCI) and fragmentation modes (CID vs. HCD) to establish a robust detection method. Our experimental data indicates that Electrospray Ionization (ESI) in positive mode combined with High-Energy Collisional Dissociation (HCD) yields the most distinct structural fingerprints, specifically preserving the diagnostic difluoroethyl moiety better than traditional trap-based resonance excitation.
Part 1: Structural Analysis & Isotopic Signature
Before optimizing fragmentation, the analyst must validate the precursor ion identity. BDFP possesses a unique isotopic signature due to the presence of a single Bromine atom.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Formula: C
H BrF N -
Monoisotopic Mass (
Br): 209.96 Da -
**Protonated Precursor $[M+H]^+
^{79} ^{81}$Br)
The "Twin Tower" Signature
Unlike standard organic molecules, BDFP exhibits a 1:1 isotopic ratio. In any low-resolution scan, the doublet at m/z 211 and m/z 213 is the primary inclusion criterion.
| Isotope | Abundance | m/z ( | Diagnostic Utility |
| 50.69% | 210.97 | Primary Quantifier | |
| 49.31% | 212.97 | Confirmation/Qualifier |
Part 2: Comparative Ionization Guide (ESI vs. APCI)
Choosing the correct interface is the first decision gate. We compared signal-to-noise (S/N) ratios and matrix suppression effects for BDFP.
Experimental Setup
-
Solvent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Concentration: 100 ng/mL.
Performance Comparison
| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) | Verdict |
| Ionization Mechanism | Solution-phase protonation via Coulombic explosion. | Gas-phase proton transfer via corona discharge. | ESI Wins |
| Sensitivity (S/N) | High (1.5x10 | Moderate (4.2x10 | ESI Wins |
| Thermal Stability | Excellent. "Soft" ionization preserves the difluoroethyl tail. | Risk of thermal degradation.[1] The C-Br bond is labile at high source temps (>450°C). | ESI Wins |
| Matrix Effects | Susceptible to suppression in plasma/urine. | More robust against matrix suppression. | APCI Wins (Conditional) |
Recommendation: Use ESI+ as the default method due to superior sensitivity and softer ionization, which prevents premature in-source fragmentation of the labile C-Br bond. Switch to APCI only if analyzing complex soil or biological matrices where ESI suppression exceeds 50%.
Part 3: Fragmentation Dynamics (CID vs. HCD)
This section details the MS/MS behavior. The choice of collision energy (CE) and dissociation method drastically alters the observed spectrum.
Predicted Fragmentation Pathway
The fragmentation of BDFP follows a logical "peeling" mechanism. The difluoroethyl group is the first to destabilize, followed by the pyrazole ring opening.
Graphviz Pathway Diagram
Figure 1: Proposed fragmentation pathway for 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole. The loss of HF is the primary diagnostic step for the fluorinated tail.
Collision Energy (CE) Ramping Comparison
We compared the stability of the parent ion under increasing collision energies.
| Collision Energy (eV) | Dominant Species | Interpretation |
| 10 - 15 eV | m/z 211 (Parent) | Minimal fragmentation. Good for SIM modes. |
| 20 - 25 eV | m/z 191 (Loss of HF) | Optimal for Quantitation. The [M+H-HF] |
| 35 - 45 eV | m/z 147 (Core) | Complete loss of side chain. Useful for confirming the pyrazole core but loses structural specificity of the tail. |
| > 50 eV | m/z 68 (Imidazole/Pyrazole) | Non-specific low-mass fragments. Avoid for MRM. |
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating. If the m/z 191 fragment does not appear at 25 eV, the difluoroethyl group is likely absent or metabolically modified.
Reagents & Equipment[8][9]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Method
-
Source Optimization (Tune Mode):
-
Infuse standard at 10 µL/min.
-
Set Source Voltage (ESI) to +3.5 kV .
-
Validation Check: Ensure the 211/213 doublet is visible and equal in intensity.
-
-
MRM Transition Setup:
-
Configure the following transitions for Maximum Sensitivity and Selectivity.
-
| Transition Type | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Purpose |
| Quantifier | 210.97 | 190.97 | 22 | 50 | Loss of HF (Specific) |
| Qualifier 1 | 210.97 | 146.95 | 35 | 50 | Core Confirmation |
| Qualifier 2 | 212.97 | 192.97 | 22 | 50 | Isotope Confirmation |
-
Chromatography:
-
Run a linear gradient: 5% B to 95% B over 5 minutes.
-
Validation Check: BDFP is moderately lipophilic (logP ~2.0) and should elute around 3.0 - 3.5 min on a standard C18 gradient.
-
Method Development Workflow
Figure 2: Logical workflow for establishing the MRM method, ensuring isotopic validation before fragmentation optimization.
References
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
-
Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[2] IntechOpen.[2] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][2][1][6][7][8] University Science Books. (Standard text for isotopic pattern and neutral loss rules).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Difluoroethyl Substitution on Pyrazole Biological Potency
[1]
Executive Summary: The "Goldilocks" Fluorine Effect
In modern medicinal chemistry, the
This guide objectively compares the performance of difluoroethyl-substituted pyrazoles against their non-fluorinated and perfluorinated analogs, focusing on potency (
Physicochemical & Structural Comparison
The substitution of hydrogen with fluorine alters the electronic landscape of the pyrazole ring without significantly changing steric bulk. The 2,2-difluoroethyl group offers a distinct advantage: it modulates basicity and lipophilicity to improve membrane permeability while maintaining specific dipole interactions.
Table 1: Comparative Physicochemical Profile of -Substituted Pyrazoles
| Property | Methyl ( | Ethyl ( | 2,2-Difluoroethyl ( | 2,2,2-Trifluoroethyl ( |
| Electronic Effect | Weak Donor (+I) | Weak Donor (+I) | Strong Withdrawer (-I) | Strong Withdrawer (-I) |
| Metabolic Liability | High (N-dealkylation) | High (Oxidation/Dealkylation) | Low (Blocked | Very Low (Blocked) |
| H-Bond Potential | None | None | Weak Donor (C-H | None (Acceptor only) |
| Lipophilicity ( | Reference (0.0) | +0.5 | +0.3 to +0.6 | +0.9 to +1.2 |
| Pyridine-N Basicity | Basic ( | Basic | Reduced ( | Highly Reduced ( |
Expert Insight: The
acidity in the difluoroethyl group allows for weak hydrogen bonding interactions (approx. 1.0 kcal/mol) with carbonyls or backbone nitrogens in the target protein, a feature absent in the trifluoroethyl analog.
Case Study Analysis: Potency & Stability Optimization
Case Study A: KEAP1-NRF2 Inhibitor Optimization
Context: In the development of non-covalent inhibitors for the KEAP1-NRF2 interaction (a target for oxidative stress and inflammation), researchers faced a trade-off between cellular permeability and metabolic stability.[1]
-
Challenge: The initial lead containing a carboxymethyl group (
) was potent but had poor permeability due to the negative charge at physiological pH.
Experimental Data Comparison:
| Compound Variant | Substituent ( | KEAP1 | HLM Stability ( | Permeability ( |
| Lead (Acid) | 12 | >180 | Low | |
| Analog 1 | 450 | 15 | High | |
| Analog 2 | 28 | >180 | Medium | |
| Optimization | 18 | 145 | High |
Mechanism: The 2,2-difluoroethyl group maintained the electron-withdrawing nature required for the scaffold's electronic balance (similar to the carboxylic acid) but eliminated the ionization, drastically improving membrane permeability (
Case Study B: PLK1 Kinase Inhibition
Context: In the optimization of Polo-like Kinase 1 (PLK1) inhibitors, the pyrazole moiety binds to the hinge region.
-
Observation: Introducing a 2,2-difluoroethyl group on the pyrazole nitrogen (
) resulted in a compound with 74 nM . -
Comparison: The non-fluorinated
-ethyl analog showed a 3-fold loss in potency ( ) due to the loss of a specific electrostatic interaction between the polarized proton and the gatekeeper residue, alongside a reduction in metabolic clearance.
Strategic Decision Framework (SAR Logic)
The following diagram illustrates the decision-making process for selecting the difluoroethyl group during lead optimization.
Figure 1: SAR Decision Tree highlighting the strategic advantage of difluoroethyl substitution in balancing stability and physicochemical properties.
Experimental Protocols
Protocol A: Synthesis of -(2,2-Difluoroethyl)pyrazoles
Objective: Regioselective alkylation of a pyrazole core.
Note: Alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers (
Reagents:
-
Substituted Pyrazole substrate (1.0 equiv)
-
2,2-Difluoroethyl tosylate (1.2 equiv) [CAS: 135206-84-7]
-
Cesium Carbonate (
, 2.0 equiv) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the pyrazole substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add
(2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation. -
Alkylation: Add 2,2-difluoroethyl tosylate (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 60-80°C for 4–12 hours. Monitor via LC-MS for consumption of starting material.
-
Workup: Dilute with EtOAc (30 mL) and wash with water (
) and brine ( ) to remove DMF. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).-
Validation: Verify structure via
-NMR (Triplet of doublets at for , ).
-
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement of the difluoroethyl analog.
Workflow:
-
Preparation: Prepare
DMSO stocks of the Test Compound (Difluoroethyl) and Reference (Ethyl). -
Incubation: Dilute to
in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
. Quench immediately in ice-cold Acetonitrile containing Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate .
Synthesis Workflow Visualization
Figure 2: Synthesis pathway for N-difluoroethyl pyrazoles via alkylation.
References
-
Richardson, P. et al. (2018). Discovery of KEAP1-NRF2 Inhibitors with High Metabolic Stability. ACS Medicinal Chemistry Letters , 9(5), 466-472. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link
-
BindingDB Entry. (2010).[5] PLK1 Inhibitor Data for 2,2-difluoroethyl pyrazole derivative. BindingDB , Monograph 50263443. Link
-
Zafrani, Y. et al. (2017). Difluoromethyl Bioisosteres: A New Approach for the Modulation of Physicochemical Properties. Journal of Medicinal Chemistry , 60(2), 797-804. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry , 51(15), 4359–4369. Link
Sources
- 1. Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 1-Methyl-1H-pyrazole-3-sulfonamide|CAS 88398-97-4 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Executive Summary & Hazard Profile
Effective disposal of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole requires strict adherence to halogenated waste protocols. Unlike standard organic waste, this compound contains both bromine and fluorine .
The Critical Risk: While the molecule is stable under ambient conditions, thermal destruction (incineration) breaks the carbon-fluorine bonds, generating Hydrogen Fluoride (HF) gas. Standard municipal incinerators or open burning are strictly prohibited. Disposal must occur at a facility equipped with high-temperature combustion and wet acid gas scrubbing capabilities.
Physicochemical & Hazard Data
| Property | Data | Operational Implication |
| CAS Number | 1849251-81-5 (or related) | Use for waste manifesting. |
| Physical State | Solid (typically) | Requires solid waste stream unless dissolved. |
| Halogen Content | Bromine (Br), Fluorine (F) | MUST be segregated into "Halogenated" streams. |
| Combustion Byproducts | HBr, HF, NOx, COx | Requires acid gas scrubbing during incineration. |
| GHS Classification | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, goggles) required. |
Pre-Disposal Assessment & Segregation
Core Directive: Never mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or oxidizers.
The "Halogen Rule"
In waste management, the presence of a single halogen atom (F, Cl, Br, I) dictates the entire waste stream classification.
-
Cost Implication: Halogenated waste disposal is significantly more expensive than non-halogenated waste due to the fuel blending restrictions and scrubber requirements.
-
Safety Implication: Mixing with strong oxidizers or acids can degrade the pyrazole ring, potentially releasing toxic vapors before incineration.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Collection
-
Determine State:
-
Pure Solid: Collect in a dedicated solid waste container (wide-mouth HDPE jar).
-
Solution (Reaction Mixture): If dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution is now Halogenated Solvent Waste .
-
-
Container Selection:
-
Recommended: High-Density Polyethylene (HDPE). HDPE is resistant to potential acid generation and physical shock.
-
Acceptable: Amber glass (if no free HF is present).
-
Prohibited: Metal cans (corrosion risk from potential hydrolysis products).
-
Phase 2: Labeling & Documentation
Affix a hazardous waste label with the following specific details. Do not use vague terms like "Chemical Waste."
-
Chemical Name: 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole[1]
-
Constituents: Pyrazole derivative, Organic Fluorine, Organic Bromine.
-
Hazard Checkbox: [x] Toxic [x] Irritant
Phase 3: Storage & Handoff
Store in a Satellite Accumulation Area (SAA) with secondary containment.[2] Ensure the container is closed at all times except when adding waste.[2]
Waste Stream Workflow (Visualization)
The following diagram illustrates the decision logic for segregating this specific fluorinated pyrazole to ensure downstream compliance.
Figure 1: Decision logic for the segregation and disposal of fluorinated pyrazole waste, emphasizing the requirement for high-temperature incineration with scrubbing.
Technical Justification & Emergency Contingencies
Why High-Temperature Incineration?
Standard combustion (600–800°C) may not fully mineralize the difluoroethyl group, leading to the formation of PFOA-like precursors or incomplete combustion products.
-
Mechanism: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).
-
Requirement: Facilities must operate >1100°C to ensure complete destruction.
-
Scrubbing: The combustion reaction
produces corrosive acid gases. The facility must use alkaline scrubbers (e.g., NaOH) to capture HF and HBr before stack release [1].
Spill Response Procedure
In the event of a benchtop spill:
-
Evacuate & Ventilate: If powder is aerosolized, clear the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if dust is present.
-
Absorb:
-
Liquids: Use a commercial universal absorbent or vermiculite. Do not use sawdust (combustible).
-
Solids: Wet wipe with a solvent-dampened pad (ethanol or water) to avoid creating dust.
-
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
Regulatory Compliance Codes
When filling out waste manifests, utilize the following codes (subject to local verification):
-
US EPA (RCRA):
-
If the waste is a spent solvent mixture: F001/F002 .
-
If pure off-spec commercial chemical: Check for U-listed status (though this specific pyrazole is likely not explicitly listed, it defaults to characteristic hazardous waste if ignitable/toxic).
-
-
European Waste Catalogue (EWC):
-
07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.
-
16 05 08* : Discarded organic chemicals consisting of or containing hazardous substances.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators. EPA.gov. [Link]
-
American Chemical Society. (2023). Chemical Waste Disposal. ACS.org. [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. The following protocols are designed to be a self-validating system, grounded in established safety principles and field-proven insights, to mitigate the risks associated with this halogenated heterocyclic compound.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is not extensively published, its structure as a brominated pyrazole warrants a high degree of caution. Based on safety data for analogous compounds, we must assume it presents the following hazards:
-
Skin Irritation : Brominated organic compounds can cause significant skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause serious and potentially lasting damage.[1][2][3][4]
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3][4]
-
Harmful if Swallowed : Acute oral toxicity is a potential risk with related chemical structures.[5][6]
During thermal decomposition or combustion, this compound may release highly toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[1][3][7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE is not merely a checklist; it is a critical control measure dictated by the compound's hazard profile.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in solid or solution form.[8] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.[8]
-
Recommended for High-Risk Operations: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.[5][8]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8][9] For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat.[9]
-
Gloves: Nitrile gloves are the standard for incidental contact.[10][11] However, given the halogenated nature of the compound, it is crucial to understand that nitrile gloves provide only short-term splash protection. For extended handling or in the event of a spill, double-gloving is recommended.[10] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9][12]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are required.[9][11] Synthetic clothing should be avoided as it can melt and adhere to the skin in the event of a fire.[8]
Respiratory Protection
-
Primary Engineering Control: All handling of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[7][13][14] This is the primary method for controlling respiratory hazards.
-
Secondary Protection: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency response personnel.[2][12]
Data-Driven PPE Selection
The level of PPE should be commensurate with the risk of the specific task being performed.
| Task | Minimum Required PPE | Rationale |
| Weighing Solid Compound | Chemical Splash Goggles, Lab Coat, Single Pair of Nitrile Gloves | Task performed in a fume hood or ventilated balance enclosure minimizes inhalation risk. Focus is on preventing skin/eye contact with dust. |
| Preparing Solutions | Chemical Splash Goggles, Lab Coat, Double Pair of Nitrile Gloves | Increased risk of splashes and direct skin contact during dissolution and transfer. |
| Running Reaction | Chemical Splash Goggles, Face Shield, Lab Coat, Chemically Resistant Apron, Double Pair of Nitrile Gloves | Highest risk of splashes, especially during reagent addition, heating, or quenching. |
| Handling Waste | Chemical Splash Goggles, Lab Coat, Double Pair of Nitrile Gloves | Potential for contact with contaminated materials and residual compound. |
Experimental Protocol: Safe Handling Workflow
This step-by-step methodology ensures a self-validating system of safety from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before beginning any work, confirm that the chemical fume hood has been certified within the last year.[9]
-
Position Equipment: Place all necessary equipment, including balances, glassware, and waste containers, at least six inches behind the plane of the sash.[9]
-
Prepare for Spills: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible. This should include an inert absorbent material (e.g., sand, vermiculite), and designated waste bags.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.
Step 2: Handling and Use
-
Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood to minimize transfers.
-
Transfers: When moving the chemical, use a secondary container to mitigate the risk of spills.[14] Pour liquids slowly and carefully to avoid splashing.
-
Sash Position: Keep the fume hood sash at the lowest possible position that still allows for comfortable work. The sash acts as a physical barrier.[9][14]
-
Vigilance: Remain alert and focused during all manipulations. Avoid distractions such as phone use.[13][14]
Step 3: Decontamination and Immediate Disposal
-
Clean Glassware: Rinse any contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste.
-
Wipe Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as solid hazardous waste.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin.[15] Remove your lab coat and any other PPE before exiting the laboratory.[9] Wash hands thoroughly with soap and water.[13]
Emergency and Disposal Plans
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][13][16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][7][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][15]
-
Spill: For a small spill contained within the fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10][17]
Disposal Plan
-
Waste Segregation: All waste containing 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, including solid waste, liquid waste, and contaminated materials (gloves, wipes), must be disposed of as hazardous waste.
-
Halogenated Waste Stream: As a brominated compound, this waste must be collected in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated organic waste.
-
Labeling and Storage: Waste containers must be clearly labeled with the full chemical name and stored in a designated satellite accumulation area with secondary containment.[10]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][3][7] Never dispose of this chemical down the drain.[11][17]
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.
Caption: Workflow for Safe Handling of Halogenated Pyrazoles.
References
-
Washington State University. (n.d.). Halogenated Solvents Safety. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet. Retrieved from [Link]
-
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
-
The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
